molecular formula C22H17Cl2N3O3 B11550364 N-(2-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide

N-(2-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide

Cat. No.: B11550364
M. Wt: 442.3 g/mol
InChI Key: XUYMELGTNZOPKH-DHRITJCHSA-N
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Description

N-(2-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dichlorobenzylidene group, a hydrazinyl moiety, and a methoxybenzamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide typically involves the condensation of N-(2-(hydrazinocarbonyl)phenyl)-4-methoxybenzamide with 2,4-dichlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(2-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. Additionally, it can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(2E)-2-(4-nitrobenzylidenyl)hydrazinyl]carbonyl}phenyl)benzamide
  • N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
  • N-(4-((2-(2,4-dichlorobenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide

Uniqueness

N-(2-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C22H17Cl2N3O3

Molecular Weight

442.3 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C22H17Cl2N3O3/c1-30-17-10-7-14(8-11-17)21(28)26-20-5-3-2-4-18(20)22(29)27-25-13-15-6-9-16(23)12-19(15)24/h2-13H,1H3,(H,26,28)(H,27,29)/b25-13+

InChI Key

XUYMELGTNZOPKH-DHRITJCHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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